molecular formula C24H20N4O4 B3009200 1-benzyl-3-(4-nitrophenyl)-5-phenyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione CAS No. 1005062-10-1

1-benzyl-3-(4-nitrophenyl)-5-phenyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione

Cat. No.: B3009200
CAS No.: 1005062-10-1
M. Wt: 428.448
InChI Key: BQUOUFFAFFJOTE-UHFFFAOYSA-N
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Description

1-benzyl-3-(4-nitrophenyl)-5-phenyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by its unique structure, which includes benzyl, nitrophenyl, and phenyl groups attached to a tetrahydropyrrolo[3,4-c]pyrazole core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.

Mechanism of Action

Target of Action

The primary targets of this compound are yet to be identified. Compounds with similar structures have been known to interact with a variety of targets, including enzymes, receptors, and ion channels .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through a variety of mechanisms, including binding to active sites, allosteric modulation, or covalent modification .

Biochemical Pathways

The compound’s interaction with its targets can lead to changes in various biochemical pathways. These changes can result in a variety of downstream effects, including alterations in cellular signaling, gene expression, and metabolic processes .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are crucial in determining its bioavailabilityThey may be metabolized by liver enzymes and excreted through the kidneys .

Result of Action

The molecular and cellular effects of the compound’s action can vary widely depending on the specific targets and pathways involved. These effects can include changes in cell growth, differentiation, and survival, as well as alterations in immune response and inflammation .

Action Environment

Environmental factors can significantly influence the compound’s action, efficacy, and stability. These factors can include pH, temperature, and the presence of other molecules. For example, the compound’s activity may be enhanced or inhibited by the presence of certain ions or cofactors .

Preparation Methods

The synthesis of 1-benzyl-3-(4-nitrophenyl)-5-phenyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters. The reaction conditions often include the use of catalysts such as acetic acid or p-toluenesulfonic acid to facilitate the cyclization process . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

1-benzyl-3-(4-nitrophenyl)-5-phenyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The benzyl and phenyl groups can participate in electrophilic aromatic substitution reactions. Common reagents used in these reactions include nitric acid for nitration, hydrogen gas with a palladium catalyst for reduction, and halogens for substitution reactions. .

Scientific Research Applications

1-benzyl-3-(4-nitrophenyl)-5-phenyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione has several applications in scientific research:

Comparison with Similar Compounds

Similar compounds to 1-benzyl-3-(4-nitrophenyl)-5-phenyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione include other pyrazole derivatives such as:

Properties

IUPAC Name

1-benzyl-3-(4-nitrophenyl)-5-phenyl-2,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O4/c29-23-20-21(17-11-13-19(14-12-17)28(31)32)25-26(15-16-7-3-1-4-8-16)22(20)24(30)27(23)18-9-5-2-6-10-18/h1-14,20-22,25H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQUOUFFAFFJOTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3C(C(N2)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)N(C3=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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